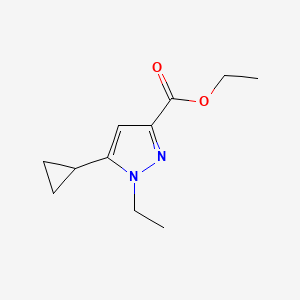![molecular formula C8H7ClN4O2 B13905098 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Vorbereitungsmethoden
The synthesis of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazole and pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position of the pyrazole ring.
Carboxylation: The carboxylic acid group at the 3-position is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Analyse Chemischer Reaktionen
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions to yield the corresponding carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and viral infections.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, resulting in diverse applications and activities.
Eigenschaften
Molekularformel |
C8H7ClN4O2 |
|---|---|
Molekulargewicht |
226.62 g/mol |
IUPAC-Name |
5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN4O2/c1-10-6-2-5(9)12-7-4(8(14)15)3-11-13(6)7/h2-3,10H,1H3,(H,14,15) |
InChI-Schlüssel |
BFMBHQZQBXFKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=NC2=C(C=NN12)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)

![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)









![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

